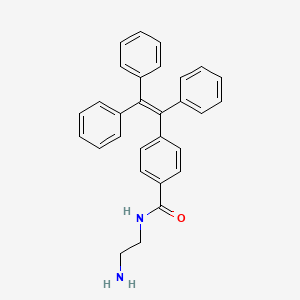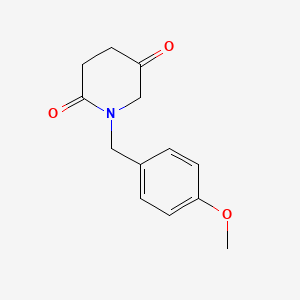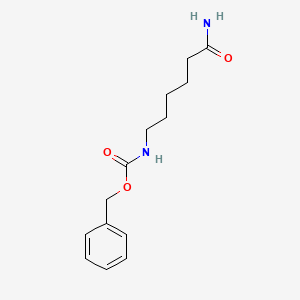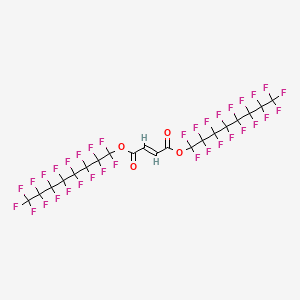
N-(2-Aminoethyl)-4-(1,2,2-triphenylvinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Aminoethyl)-4-(1,2,2-triphenylvinyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of an aminoethyl group and a triphenylvinyl moiety attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-4-(1,2,2-triphenylvinyl)benzamide typically involves the following steps:
Formation of the Triphenylvinyl Intermediate: This step involves the reaction of triphenylmethane with a suitable halogenating agent to form the triphenylvinyl halide.
Coupling with Benzamide: The triphenylvinyl halide is then coupled with 4-aminobenzamide under basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Aminoethyl)-4-(1,2,2-triphenylvinyl)benzamide can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(2-Aminoethyl)-4-(1,2,2-triphenylvinyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triphenylvinyl moiety may play a role in binding to hydrophobic pockets, while the aminoethyl group can form hydrogen bonds with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Aminoethyl)benzamide: Lacks the triphenylvinyl group, making it less hydrophobic.
4-(1,2,2-Triphenylvinyl)benzamide: Lacks the aminoethyl group, affecting its hydrogen bonding capability.
Uniqueness
N-(2-Aminoethyl)-4-(1,2,2-triphenylvinyl)benzamide is unique due to the presence of both the aminoethyl and triphenylvinyl groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C29H26N2O |
|---|---|
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
N-(2-aminoethyl)-4-(1,2,2-triphenylethenyl)benzamide |
InChI |
InChI=1S/C29H26N2O/c30-20-21-31-29(32)26-18-16-25(17-19-26)28(24-14-8-3-9-15-24)27(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-19H,20-21,30H2,(H,31,32) |
Clé InChI |
GLZNSLXQRGXAQP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)NCCN)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 5-aminobenzo[d]isoxazole-3-carboxylate](/img/structure/B13711593.png)



![(5-Amino-4'-methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13711618.png)





